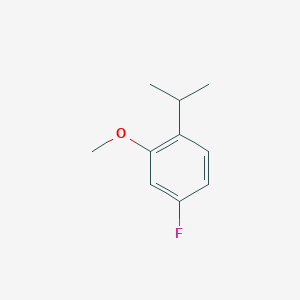
2-(4'-Fluoro-2'-methoxyphenyl)propane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4’-Fluoro-2’-methoxyphenyl)propane is an organic compound with the molecular formula C10H13FO It is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a propane chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4’-Fluoro-2’-methoxyphenyl)propane can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of 4’-fluoro-2’-methoxybenzene with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Another method involves the Suzuki-Miyaura coupling reaction, where 4’-fluoro-2’-methoxyphenylboronic acid is coupled with a propyl halide in the presence of a palladium catalyst and a base. This method is advantageous due to its mild reaction conditions and high functional group tolerance .
Industrial Production Methods
Industrial production of 2-(4’-Fluoro-2’-methoxyphenyl)propane often employs the Friedel-Crafts alkylation method due to its scalability and cost-effectiveness. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity of the product.
化学反応の分析
Types of Reactions
2-(4’-Fluoro-2’-methoxyphenyl)propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
科学的研究の応用
2-(4’-Fluoro-2’-methoxyphenyl)propane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structural features.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4’-Fluoro-2’-methoxyphenyl)propane involves its interaction with specific molecular targets. The fluorine atom and methoxy group play crucial roles in modulating the compound’s reactivity and binding affinity. The pathways involved include:
Binding to enzymes or receptors: The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing biochemical pathways.
Modulation of cellular processes: It can affect cellular processes such as signal transduction, gene expression, and metabolic pathways.
類似化合物との比較
Similar Compounds
- 2-(4’-Chloro-2’-methoxyphenyl)propane
- 2-(4’-Bromo-2’-methoxyphenyl)propane
- 2-(4’-Methyl-2’-methoxyphenyl)propane
Uniqueness
2-(4’-Fluoro-2’-methoxyphenyl)propane is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its chloro, bromo, and methyl analogs.
特性
分子式 |
C10H13FO |
|---|---|
分子量 |
168.21 g/mol |
IUPAC名 |
4-fluoro-2-methoxy-1-propan-2-ylbenzene |
InChI |
InChI=1S/C10H13FO/c1-7(2)9-5-4-8(11)6-10(9)12-3/h4-7H,1-3H3 |
InChIキー |
DFSZZTDYOPWTQL-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C=C(C=C1)F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-(4-Butoxyphenyl)-3-[(4-fluorobenzyl)sulfanyl]pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B14865955.png)
![2-amino-N-[(2-chloro-6-fluorophenyl)methyl]propanamide](/img/structure/B14865958.png)
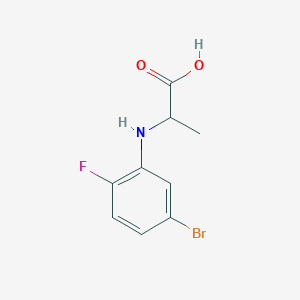
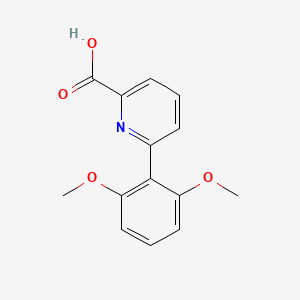
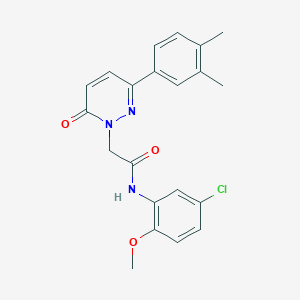
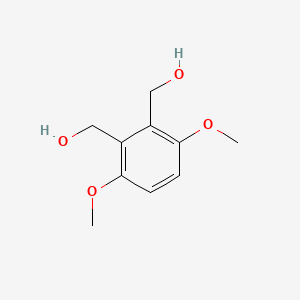


![2-[7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-2-YL]ethanamine](/img/structure/B14865995.png)

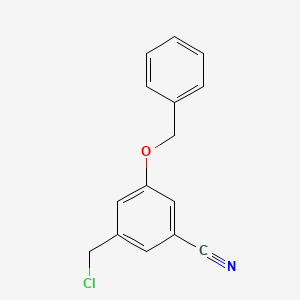
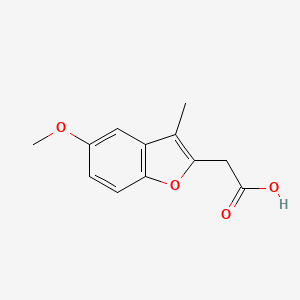
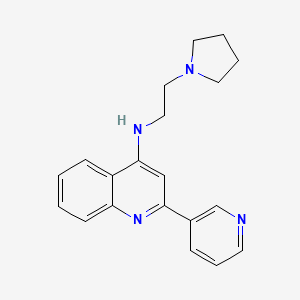
![2-Imidazo[1,2-A]pyrimidin-6-ylethanamine](/img/structure/B14866035.png)
